molecular formula C18H13N3O3S B2423856 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide CAS No. 313404-70-5

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide

Cat. No.: B2423856
CAS No.: 313404-70-5
M. Wt: 351.38
InChI Key: UUGRYGNYUAJSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered aromatic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including “this compound”, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Scientific Research Applications

Anticonvulsant Development

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide and its derivatives have shown promise in anticonvulsant development. A study conducted by Sych, Bevz, Rakhimova, Yaremenko, and Perekhoda (2018) at the National University of Pharmacy, Ukraine, revealed that certain derivatives demonstrated high anticonvulsive activity, surpassing that of traditional anticonvulsants like Depakin. This finding highlights the potential of this compound derivatives in treating seizure disorders (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).

Spectroscopic and Computational Study

In 2020, a study conducted by Fedyshyn, Bazel, Fizer, Sidey, Imrich, Vilková, Barabash, Ostapiuk, and Tymoshuk examined a new thiazolylazo structure related to this compound. Their research included spectroscopic analysis and computational methods to understand the properties of the new dye, demonstrating its ability to form complex compounds with transition metals. This has potential applications in the development of selective methods for metal determination (Fedyshyn, Bazel, Fizer, Sidey, Imrich, Vilková, Barabash, Ostapiuk, & Tymoshuk, 2020).

Antibacterial Activity

The research by Pour, Nazifi, Safavi, Nazifi, and Massah (2019) focused on the synthesis of novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment, which is structurally related to this compound. These compounds were evaluated for their antibacterial activity, showing efficacy against bacteria like S. aureus and E. coli. This suggests potential applications of these compounds in developing new antibacterial agents (Pour, Nazifi, Safavi, Nazifi, & Massah, 2019).

Mechanism of Action

Target of Action

The primary targets of ZINC01518342 are KCa2.1, KCa2.2, KCa2.3, and KCa3.1 , which are types of potassium channels . These channels play a crucial role in maintaining the electrical activity of cells, particularly in neurons and muscle cells.

Mode of Action

ZINC01518342 acts as a potassium channel activator . It interacts with its targets, the potassium channels, and enhances their activity. This interaction results in an increased flow of potassium ions across the cell membrane, which can influence various cellular processes.

Biochemical Pathways

The activation of potassium channels by ZINC01518342 can affect several biochemical pathways. For instance, it can enhance endothelium-derived hyperpolarizing factor responses, which are involved in the regulation of vascular tone . This can lead to downstream effects such as the lowering of blood pressure.

Result of Action

The activation of potassium channels by ZINC01518342 can lead to various molecular and cellular effects. For instance, it can cause hyperpolarization of the cell membrane, which can inhibit the firing of action potentials in neurons. This could potentially lead to effects such as pain relief .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-7,10H,8-9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGRYGNYUAJSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.